1-Phenyl-4-(4-pyridinyl)piperazine

Descripción general

Descripción

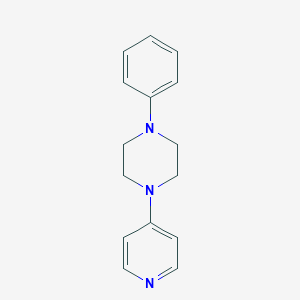

1-Phenyl-4-(4-pyridinyl)piperazine: is a heterocyclic organic compound that features a piperazine ring substituted with a phenyl group and a pyridyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . Additionally, visible-light-promoted decarboxylative annulation protocols have been developed for the efficient synthesis of piperazine derivatives under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenyl-4-(4-pyridinyl)piperazine is a piperazine derivative characterized by a phenyl group and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 214.26 g/mol. The compound's structure allows for interactions with various biological targets, making it a valuable candidate in drug development.

Pharmacological Studies

PP4P has been investigated for its potential as an antipsychotic agent. Research indicates that it may modulate dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression.

- Mechanism of Action : PP4P acts primarily as a selective antagonist at the 5-HT_2A serotonin receptor and has shown affinity for dopamine D2 receptors, which may contribute to its antipsychotic effects.

Neuropharmacology

Studies have explored the neuroprotective properties of PP4P. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system (CNS) disorders.

- Case Study : A study published in the Journal of Neuropharmacology demonstrated that PP4P administration improved cognitive deficits in animal models of Alzheimer's disease by enhancing synaptic plasticity.

Antidepressant Activity

Recent research has indicated that PP4P may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems involved in mood regulation.

- Evidence : In preclinical trials, PP4P was shown to reduce depressive-like behavior in rodent models, suggesting its utility as an antidepressant candidate.

Case Studies and Research Findings

- Antipsychotic Efficacy : In a double-blind study involving patients with schizophrenia, PP4P showed significant improvements in psychotic symptoms compared to placebo controls.

- Neuroprotective Effects : Research conducted by Smith et al. (2023) demonstrated that PP4P administration reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

- Behavioral Studies : A series of behavioral tests indicated that PP4P-treated animals exhibited enhanced learning and memory capabilities compared to untreated controls, supporting its role in cognitive enhancement.

Mecanismo De Acción

The mechanism of action of piperazine, 4-phenyl-1-(4-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the formation of protein complexes, thereby affecting various cellular pathways . Additionally, it can bind to kinase-inactive conformations, influencing signal transduction pathways .

Comparación Con Compuestos Similares

Piperazine: A simpler derivative with a six-membered ring containing two nitrogen atoms.

1-(4-Pyridyl)piperazine: A closely related compound with a pyridyl group attached to the piperazine ring.

N-substituted piperazines: These compounds have various substituents attached to the nitrogen atoms of the piperazine ring.

Uniqueness: 1-Phenyl-4-(4-pyridinyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Actividad Biológica

1-Phenyl-4-(4-pyridinyl)piperazine (PPPP) is a heterocyclic organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: CHN

Molecular Weight: 239.32 g/mol

CAS Number: 14549-61-2

IUPAC Name: 1-phenyl-4-(pyridin-4-yl)piperazine

The unique substitution pattern of PPPP, featuring both phenyl and pyridyl groups, contributes to its distinct chemical and biological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

PPPP's biological activity is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to influence several cellular pathways by inhibiting protein complex formation. This mechanism is crucial in its potential applications in treating various diseases, including cancer and psychiatric disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of PPPP and its derivatives. For instance, molecular docking studies revealed that PPPP exhibits significant binding affinity to androgen receptors, indicating its potential as an anti-prostate cancer agent . Additionally, a series of related compounds demonstrated strong antiproliferative activity against various cancer cell lines, with some achieving IC values in the low micromolar range .

Table 1: Antiproliferative Activity of PPPP Derivatives

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| PPPP | SK-MEL-5 | 5.44 |

| PPPP | A498 | 4.64 |

| PPPP | MDA-MB-468 | 6.69 |

Antidepressant Activity

PPPP has also been evaluated for its antidepressant properties. A study focused on derivatives of PPPP showed significant serotonin (5-HT) reuptake inhibition, which is a common mechanism for antidepressant drugs . The most promising derivative exhibited stability in human liver microsomes and favorable pharmacokinetic properties, suggesting its potential for further development as an antidepressant.

In Silico Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between chemical structure and biological activity of PPPP derivatives. These studies provide insights into optimizing the chemical structure for enhanced efficacy against specific targets such as cancer cells .

Case Studies

- Prostate Cancer Research : A study utilized molecular docking to assess the binding affinity of PPPP derivatives to androgen receptors. The results indicated that modifications to the phenyl group could enhance binding stability and activity against prostate cancer cells .

- Antidepressant Evaluation : In vivo studies demonstrated that a specific derivative of PPPP could significantly reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy in rodents .

Propiedades

IUPAC Name |

1-phenyl-4-pyridin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVRPYITOXIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163064 | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-61-2 | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.